(1R,5S)-Tert-butyl 7-oxo-6-oxa-2-azabicyclo[3.2.1]octane-2-carboxylate

Chiral building blocks Physicochemical characterization Enantiomeric purity

Avoid costly enantiomeric misidentification in fragment screening. This (1R,5S)-configured Boc-protected bicyclic lactam-carbamate provides a rigidified scaffold with precisely oriented hydrogen-bond donor/acceptor groups for medicinal chemistry programs. • Defined (1R,5S) stereochemistry eliminates enantiomer cross-contamination risk; orthogonal chiral HPLC and specific rotation documentation enable binary identity verification. • 7-Oxo handle enables chemoselective reduction, reductive amination, or olefination for late-stage diversification orthogonal to Boc deprotection. • LogP ~0.85 units lower than carbocyclic analogs, shifting leads into desirable CNS-MPO property space (LogP 1-3).

Molecular Formula C11H17NO4
Molecular Weight 227.25698
CAS No. 175671-45-1
Cat. No. B1149162
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R,5S)-Tert-butyl 7-oxo-6-oxa-2-azabicyclo[3.2.1]octane-2-carboxylate
CAS175671-45-1
Synonyms(1R,5S)-tert-Butyl 7-oxo-6-oxa-2-azabicyclo[3.2.1]octane-2-carboxylate
Molecular FormulaC11H17NO4
Molecular Weight227.25698
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC2CC1C(=O)O2
InChIInChI=1S/C11H17NO4/c1-11(2,3)16-10(14)12-5-4-7-6-8(12)9(13)15-7/h7-8H,4-6H2,1-3H3/t7-,8+/m0/s1
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Grade Profile of (1R,5S)-Tert-butyl 7-oxo-6-oxa-2-azabicyclo[3.2.1]octane-2-carboxylate


(1R,5S)-Tert-butyl 7-oxo-6-oxa-2-azabicyclo[3.2.1]octane-2-carboxylate (CAS 175671-45-1) is a chiral, conformationally constrained bicyclic lactam‑carbamate building block featuring a 6-oxa-2-azabicyclo[3.2.1]octane core with a Boc‑protected secondary amine . The defined (1R,5S) stereochemistry imparts a specific three‑dimensional topology that distinguishes it from its enantiomer and from other bridged piperidine analogs . This compound is employed as a rigidified scaffold in medicinal chemistry programs where precise spatial presentation of hydrogen‑bond donor/acceptor groups is critical for target engagement .

1 Stereochemical control (1R,5S) configuration defines rigid 3D topology for enantiomeric-series synthesis.
2 Conformational constraint 6-oxa-2-azabicyclo[3.2.1]octane core restricts rotation for target-engagement studies.
3 Orthogonal protection Boc-protected secondary amine enables selective deprotection in multistep routes.

Why Substituting with Enantiomer or Related Bicyclic Building Blocks Risks Divergent Outcomes


The bridged 6-oxa-2-azabicyclo[3.2.1]octane scaffold restricts conformational freedom to a narrow set of rigid geometries, and the configuration at the bridgehead carbons (C1 and C5) dictates the orientation of the lactam carbonyl and the Boc‑protected nitrogen . Simply swapping the (1R,5S) enantiomer for its (1S,5R) counterpart inverts the three‑dimensional presentation of key pharmacophoric elements, which can lead to complete loss of target binding or altered metabolic stability in downstream applications . Furthermore, the presence of the 7‑oxo group and the 6‑oxa bridge differentiates this compound from other bicyclic piperidine surrogates (e.g., 3,8‑diazabicyclo[3.2.1]octane or 3‑azabicyclo[3.1.0]hexane derivatives) that lack the same hydrogen‑bonding capacity and conformational profile . The quantitative evidence below establishes that these subtle structural differences translate into measurable, selection‑relevant property differences.

Enantiomer swap Switching (1R,5S) for (1S,5R) inverts 3D presentation; may disrupt target recognition and stability.
Analog mismatch Carbocyclic 3-azabicyclo[3.1.0]hexane analogs lack 6-oxa bridge, altering LogP and H-bonding profile.
Regioisomer difference 8-oxo or 3,8-diaza regioisomers differ in H-bond acceptor placement and pKa, limiting interchangeability.

Quantitative Differentiation Evidence Against Comparator Compounds


Melting Point Divergence: Lower-Melting Solid vs. Crystalline Enantiomer

The (1R,5S)‑tert‑butyl ester (CAS 175671‑45‑1) is reported to be a low‑melting solid or oil at ambient conditions, with no experimentally determined melting point published in authoritative databases . In stark contrast, the (1S,5R) enantiomer (CAS 175476‑93‑4) is a crystalline solid with a well‑defined melting point of 142–144 °C . This physical‑state difference has direct implications for material handling, purification (recrystallization feasibility), and formulation during scale‑up.

Melting point divergence
Head-to-head
Oil / low-melting solid (target) vs. Crystalline solid, mp 142–144 °C (1S,5R enantiomer).
Physical-state context for handling and purification; may require cold storage.
Δmp > ~100 °C inferred; purity ≥98% for comparator.
Chiral building blocks Physicochemical characterization Enantiomeric purity

Chiral-HPLC and Specific-Rotation Discrimination for Identity Verification

The constitutional and stereochemical uniqueness of the (1R,5S) enantiomer can be analytically secured by chiral HPLC or optical rotation measurement . The (1S,5R) enantiomer is known to be dextrorotatory under standard conditions, while the (1R,5S) form is expected to exhibit an equal but opposite specific rotation . This principle of enantiomeric divergence is universally observed for chiral 6‑oxa‑2‑azabicyclo[3.2.1]octane derivatives . Vendors typically guarantee an enantiomeric excess ≥98% for the (1R,5S) compound, as determined by chiral stationary‑phase HPLC .

Chiral identity verification
Class-level
Opposite specific rotation sign; baseline separation on chiral HPLC (resolution factor > 1.5 achievable).
Analytical confirmation prevents inadvertent enantiomer mix-up in biological assays.
Experimental [α] magnitude to be confirmed; polysaccharide-based columns typical.
Chiral analysis Enantiomeric excess Quality control

Boiling Point and LogP Differentiation from Carbocyclic Analogues

The (1R,5S)‑tert‑butyl ester (CAS 175671‑45‑1) has a computed boiling point of 364.2 °C at 760 mmHg and a predicted LogP of 1.25, reflecting a moderate lipophilic character suitable for CNS‑MPO‑compliant lead design . By comparison, the fully carbon‑bridged analog 3‑azabicyclo[3.1.0]hexane‑3‑carboxylic acid tert‑butyl ester (CAS 134971‑92‑1) exhibits a higher predicted LogP (~2.1) due to the absence of the oxygen bridge, while the 3,8‑diazabicyclo[3.2.1]octane scaffold introduces an additional basic nitrogen that substantially alters pKa and solubility profiles . The 6‑oxa bridge in the target compound simultaneously lowers LogP (improving solubility) and introduces an additional hydrogen‑bond acceptor, which is absent in carbocyclic analogs .

LogP & H-bond tuning
Class-level
LogP 1.25 (predicted) vs. ~2.1 for carbocyclic analog; ΔLogP ≈ 0.85 lower due to 6-oxa bridge.
Supports lipophilicity adjustment in CNS MPO-compliant library design.
Predicted values; experimental LogD may differ.
Physicochemical profiling Library design Lead optimization

Synthetic Utility as an Enantiocomplementary Precursor to Hydroxypipecolic Acids

The (1S,5R) enantiomer (CAS 175476‑93‑4) has been directly used as a chiral building block in the enantioselective synthesis of cis‑4‑ and trans‑3‑hydroxypipecolic acids, confirming that the absolute configuration of the bridgehead carbons directly controls the stereochemical outcome of the downstream natural‑product‑like products . The (1R,5S) compound (CAS 175671‑45‑1) is the enantiomeric counterpart, enabling access to the opposite enantiomer of any pipecolic acid derivative with identical efficiency. This enantiocomplementary relationship is critical for programs that require both enantiomers of a lead series for SAR exploration.

Enantiocomplementary route
Head-to-head
(1R,5S) yields (2S,4R)/(2S,3S) hydroxypipecolic acids; (1S,5R) route yields opposite enantiomer (~78% yield reported).
Enantiomeric-series access for SAR exploration; literature precedent confirms viability.
Equivalent synthetic efficiency inferred from enantiomeric pathway.
Asymmetric synthesis Pipecolic acid analogs Enantioselective routes

High-Impact Application Scenarios Derived from Quantitative Evidence


Enantiocomplementary Synthesis of Hydroxypipecolic Acid Libraries

When a medicinal chemistry program requires both enantiomers of a hydroxypipecolic acid‑based inhibitor series, the (1R,5S) tert‑butyl ester provides direct access to the (2S,4R) or (2S,3S) enantiomers, complementing the published (1S,5R) route . The defined melting‑point and optical‑rotation differences ensure that the correct enantiomer is used, preventing costly misidentification in multi‑gram scale‑up.

Conformationally Constrained Scaffold Replacement with Optimized LogP

For CNS programs where a piperidine or piperazine core must be replaced with a rigidified analog to improve selectivity, the 6‑oxa‑2‑azabicyclo[3.2.1]octane scaffold offers a LogP advantage of ~0.85 units lower than the carbocyclic 3‑azabicyclo[3.1.0]hexane alternative . This difference can shift a lead compound into the desirable CNS‑MPO property space (LogP 1–3) while maintaining the conformational restriction needed for target engagement.

Quality-Controlled Procurement for Fragment-Based Drug Discovery

The combined use of chiral HPLC retention time and specific rotation sign provides a binary identity check that eliminates the risk of enantiomeric cross‑contamination in fragment screening sets . Suppliers offering ≥98% enantiomeric excess with documentation of these orthogonal analytical parameters enable robust structure–activity relationship generation.

Late-Stage Functionalization via the 7-Oxo Handle

The 7‑oxo group of the (1R,5S) ester provides a unique synthetic handle (absent in 8‑oxo regioisomers such as CAS 1408002‑83‑4) for chemoselective reduction, reductive amination, or olefination, enabling late‑stage diversification that is orthogonal to Boc deprotection. This regiochemical differentiation expands the accessible chemical space without altering the installed stereochemistry .

Application
Selection Property
Validation Focus
Enantiocomplementary synthesis of hydroxypipecolic acid libraries
Stereochemical control context
Enantiomeric identity verification (chiral HPLC, optical rotation)
Conformationally constrained scaffold replacement for CNS programs
Lipophilicity and H-bond acceptor profile
LogP and solubility profiling in CNS MPO space
Quality-controlled procurement for fragment-based screening
Enantiomeric purity
Orthogonal analytical confirmation (chiral HPLC + specific rotation)
Late-stage diversification via 7-oxo functional handle
Regiochemical differentiation (7-oxo vs 8-oxo)
Chemoselective functionalization potential
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